molecular formula C₃₃H₂₂D₂₃ClFNO₃ B1157643 Haloperidol Lauroate-d23

Haloperidol Lauroate-d23

Cat. No.: B1157643
M. Wt: 581.31
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Haloperidol Lauroate-d23, also known as this compound, is a useful research compound. Its molecular formula is C₃₃H₂₂D₂₃ClFNO₃ and its molecular weight is 581.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₃₃H₂₂D₂₃ClFNO₃

Molecular Weight

581.31

Synonyms

4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidinyl Ester Dodecanoic Acid-d23

Origin of Product

United States

Q & A

Basic Research Questions

Q. What analytical methods are recommended for validating the chemical identity and purity of Haloperidol Lauroate-d23?

  • Methodological Answer : Use a combination of chromatographic (e.g., HPLC with relative retention time validation ) and spectroscopic techniques (e.g., IR absorption spectra ). For deuterated compounds, mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical to confirm isotopic labeling and structural integrity. Include system suitability testing with reference standards (e.g., USP Haloperidol Decanoate RS) to ensure reproducibility .

Q. How should preclinical studies on this compound be designed to assess neurotoxicity?

  • Methodological Answer : Adopt a dose-response framework with multiple cohorts (e.g., control, low, medium, high doses) and predefined endpoints (e.g., histological markers like gliosis or neuronal apoptosis). Reference the study design in , where Sprague-Dawley rats were administered 2–10 mg/kg haloperidol for 6 days, with neuropathological assessments post-treatment . Include negative controls and blinded analyses to minimize bias.

Q. What are the best practices for synthesizing and characterizing this compound?

  • Methodological Answer : Follow pharmacopeial guidelines for related compounds (e.g., Haloperidol Decanoate), which specify reaction conditions, purification steps (e.g., recrystallization), and validation of isotopic incorporation via deuterium NMR or MS . Report yield, purity (e.g., ≤0.1% residual solvents), and stability under storage conditions (e.g., light-protected, sealed containers at 25°C) .

Advanced Research Questions

Q. How do pharmacokinetic (PK) properties of this compound differ from its non-deuterated analogue, and what experimental models are optimal for comparative studies?

  • Methodological Answer : Conduct cross-species PK studies (rodent and non-rodent) using radiolabeled or LC-MS/MS quantitation. Compare absorption, half-life, and metabolic profiles (e.g., CYP450-mediated oxidation). Use population pharmacokinetic modeling to account for inter-individual variability. Reference ’s statistical approach (intention-to-treat analysis) to ensure robustness in translational studies .

Q. What mechanisms underlie dose-dependent neurotoxicity of this compound, and how can contradictory findings (e.g., acute vs. chronic effects) be reconciled?

  • Methodological Answer : Employ transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling in in vitro models (e.g., neuronal cell lines) and in vivo tissues. Contrast short-term (e.g., 6-day) and long-term (e.g., 12-week) exposure data, as in , which found no gliosis at 2–5 mg but significant cell death at 10 mg . Use pathway enrichment analysis (e.g., KEGG) to identify critical signaling cascades (e.g., apoptosis, oxidative stress).

Q. How can researchers optimize experimental designs to mitigate confounding factors in behavioral studies involving this compound?

  • Methodological Answer : Implement a PICOT framework:

  • P opulation: Specify animal strain, age, and sex (e.g., adult male C57BL/6 mice).
  • I ntervention: Define dosing regimen (e.g., 1 mg/kg intramuscular, q72h).
  • C omparison: Include non-deuterated haloperidol and vehicle controls.
  • O utcome: Use validated behavioral assays (e.g., open field test for locomotion).
  • T ime: Standardize assessment intervals post-administration .

Q. What statistical approaches are recommended for analyzing contradictory data in this compound efficacy studies?

  • Methodological Answer : Apply mixed-effects models to account for nested data (e.g., repeated measures in longitudinal studies). Use sensitivity analyses to test robustness against outliers, as in ’s ITT analysis . For meta-analyses of conflicting results, employ random-effects models with I² statistics to quantify heterogeneity .

Data Presentation and Reproducibility

Q. How should researchers report analytical data for this compound to ensure reproducibility?

  • Methodological Answer : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Provide detailed experimental sections (e.g., mobile phase composition, gradient elution parameters for HPLC) .
  • Deposit raw data (e.g., NMR spectra, chromatograms) in open-access repositories.
  • Use Supplementary Materials for extensive datasets (e.g., dose-response curves, toxicity thresholds) .

Q. What strategies can resolve discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro potency (e.g., receptor binding assays) and in vivo exposure. Validate with microdialysis in target tissues (e.g., striatal dopamine levels) . Reference ’s methodology for correlating histopathological findings with behavioral outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.